molecular formula C7H8N2O4S B13909015 (3-Amino-4-hydroxyphenyl)sulfonylformamide

(3-Amino-4-hydroxyphenyl)sulfonylformamide

Cat. No.: B13909015
M. Wt: 216.22 g/mol
InChI Key: CLOGGGKIBULFPF-UHFFFAOYSA-N
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Description

(3-Amino-4-hydroxyphenyl)sulfonylformamide is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonylformamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-hydroxyphenyl)sulfonylformamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonylformamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-hydroxyphenyl)sulfonylformamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-4-hydroxyphenyl)sulfonylformamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-hydroxyphenyl)sulfonylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-4-hydroxyphenyl)sulfone: Similar structure but lacks the formamide group.

    (3-Amino-4-hydroxyphenyl)formamide: Similar structure but lacks the sulfonyl group.

    (3-Amino-4-hydroxyphenyl)carboxamide: Similar structure but has a carboxamide group instead of a sulfonylformamide group.

Uniqueness

(3-Amino-4-hydroxyphenyl)sulfonylformamide is unique due to the presence of both sulfonyl and formamide groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

(3-amino-4-hydroxyphenyl)sulfonylformamide

InChI

InChI=1S/C7H8N2O4S/c8-5-3-4(1-2-6(5)10)14(12,13)7(9)11/h1-3,10H,8H2,(H2,9,11)

InChI Key

CLOGGGKIBULFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(=O)N)N)O

Origin of Product

United States

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